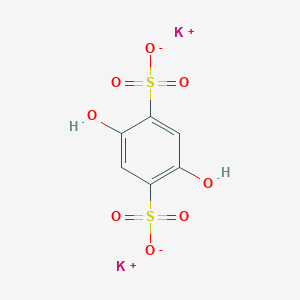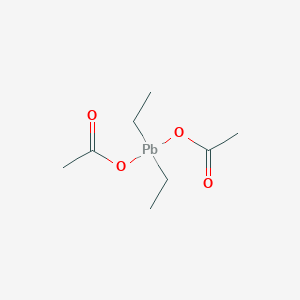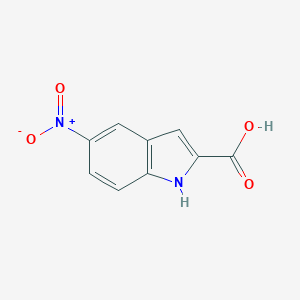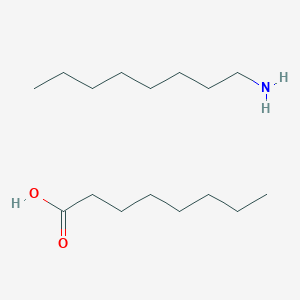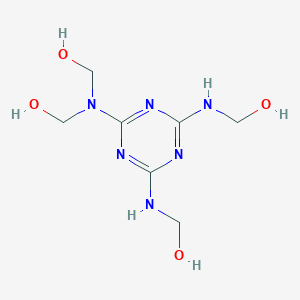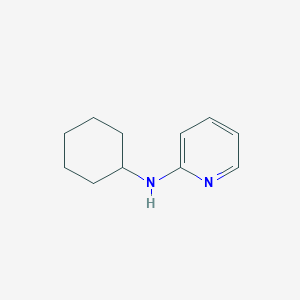
N-Cyclohexylpyridin-2-amine
Overview
Description
General and Mild Preparation of 2-Aminopyridines
The synthesis of 2-aminopyridines is a significant area of study due to their utility in various chemical applications. A novel approach for synthesizing these compounds involves a one-pot amination procedure that transforms pyridine-N-oxides into 2-aminopyridines using the phosphonium salt, PyBroP. This method is presented as a gentler alternative to traditional S(N)Ar chemistry and is capable of accommodating a range of amines and heterocyclic-N-oxides, indicating its versatility and potential for broad applicability .
Synthesis of Benzo[c]acridine Derivatives
In a related context, the synthesis of benzo[c]acridine derivatives has been achieved through a clean and straightforward procedure. This process entails the reaction of N-arylidenenaphthalen-1-amine with 5,5-dimethyl-1,3-cyclohexadione in an aqueous medium, catalyzed by TEBAC. The resulting 10,10-dimethyl-7-aryl-7,9,10,11-tetrahydro-9Hbenzo[c]acridin-8-one derivatives were obtained in high yields and their structures were confirmed using spectroscopic data and melting points. Although this study does not directly involve N-Cyclohexylpyridin-2-amine, it provides insight into the types of reactions and conditions that can be used to synthesize complex nitrogen-containing heterocycles .
Molecular Structure Analysis of Nitrogen-Containing Carbon Nanorings
The molecular structure of nitrogen-containing heterocycles has been further explored through the synthesis of cycloparaphenylene-2,5-pyridylidene, a nitrogen-containing carbon nanoring. This compound, [14,4]CPPy, was synthesized using a palladium-catalyzed assembly of 2,2'-bipyridine, benzene, and L-shaped cyclohexane units, followed by an aromatization process. The absorption and fluorescence properties of [14,4]CPPy were found to be similar to those of cycloparaphenylenes, but with the unique addition of halochromic properties. This study demonstrates the potential for creating complex molecular structures with nitrogen heteroatoms and the interesting properties that can arise from such configurations .
Copper-Promoted N-Cyclopropylation of Anilines and Amines
The chemical reactivity of amines has been further investigated in the context of N-cyclopropylation reactions. Using cyclopropylboronic acid and copper acetate in the presence of 2,2'-bipyridine and sodium carbonate or bicarbonate, a variety of anilines and aliphatic amines were successfully transformed into their corresponding N-cyclopropyl derivatives. This reaction was carried out in dichloroethane under an air atmosphere and yielded the desired products in good to excellent yields. This study highlights the copper-promoted functionalization of amines, which could be relevant for the modification of compounds like N-Cyclohexylpyridin-2-amine .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of N-Cyclohexylpyridin-2-amine, they do offer insights into the synthesis and reactivity of related nitrogen-containing compounds. The studies suggest that the physical properties such as absorption and fluorescence can be significantly influenced by the molecular structure, as seen with [14,4]CPPy. Additionally, the chemical reactivity of amines can be manipulated through various catalytic processes, as demonstrated by the copper-promoted N-cyclopropylation . These findings could be extrapolated to hypothesize about the properties and reactivity of N-Cyclohexylpyridin-2-amine, although specific studies on this compound would be required for a comprehensive analysis.
Scientific Research Applications
N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized using N-Cyclohexylpyridin-2-amine as a key intermediate. This process involves solvent-free synthesis at room temperature, highlighting its efficiency and environmental friendliness (Ghorbani‐Vaghei & Amiri, 2014).
N-Cyclohexylpyridin-2-amine is involved in electrophilic aminations with oxaziridines. This process enables the synthesis of various nitrogen-containing compounds, such as azines and hydrazines, which are important in medicinal chemistry (Andreae & Schmitz, 1991).
The compound is crucial in the synthesis of 2-aminopyridines, which are central to bioactive natural products and organic materials. This underscores its importance in the creation of medicinally significant compounds (Bolliger, Oberholzer, & Frech, 2011).
N-Cyclohexylpyridin-2-amine participates in copper-promoted N-cyclopropylation reactions, illustrating its role in forming complex organic structures, significant in synthetic organic chemistry (Bénard, Neuville, & Zhu, 2010).
Group 10 metal aminopyridinato complexes, involving N-Cyclohexylpyridin-2-amine, are used as catalysts in aryl-Cl activation and hydrosilane polymerization. This highlights its utility in catalysis and materials science (Deeken et al., 2006).
N-Cyclohexylpyridin-2-amine is integral to the microbial engineering of N-functionalized amino acids and amines, showcasing its role in biotechnology and pharmaceutical manufacturing (Mindt, Walter, Kugler, & Wendisch, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMQKWWKCDCMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165815 | |
| Record name | N-Cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15513-16-3 | |
| Record name | N-Cyclohexyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15513-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylpyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015513163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15513-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




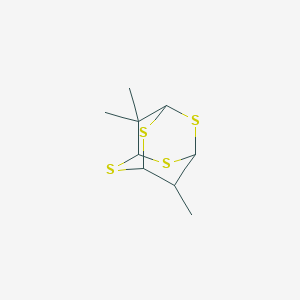
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)


![2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride](/img/structure/B95496.png)

